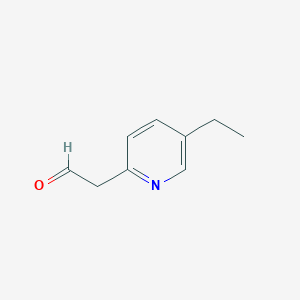![molecular formula C27H20F3N3O3S2 B12443327 3-amino-4-(3,4-dimethoxyphenyl)-6-(thiophen-2-yl)-N-[2-(trifluoromethyl)phenyl]thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B12443327.png)
3-amino-4-(3,4-dimethoxyphenyl)-6-(thiophen-2-yl)-N-[2-(trifluoromethyl)phenyl]thieno[2,3-b]pyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-amino-4-(3,4-dimethoxyphenyl)-6-(thiophen-2-yl)-N-[2-(trifluoromethyl)phenyl]thieno[2,3-b]pyridine-2-carboxamide is a complex organic compound that belongs to the class of thienopyridines. This compound is characterized by its unique structure, which includes a thieno[2,3-b]pyridine core, substituted with various functional groups such as amino, dimethoxyphenyl, thiophenyl, and trifluoromethylphenyl. The presence of these diverse functional groups makes this compound a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 3-amino-4-(3,4-dimethoxyphenyl)-6-(thiophen-2-yl)-N-[2-(trifluoromethyl)phenyl]thieno[2,3-b]pyridine-2-carboxamide involves multiple steps, each requiring specific reaction conditions and reagents
-
Synthesis of Thieno[2,3-b]pyridine Core: : The thieno[2,3-b]pyridine core can be synthesized through a cyclization reaction involving a suitable precursor such as 2-aminothiophene and a pyridine derivative. This step often requires the use of a strong acid catalyst and elevated temperatures to facilitate the cyclization process.
-
Introduction of Substituents: : The introduction of the amino, dimethoxyphenyl, thiophenyl, and trifluoromethylphenyl groups can be achieved through various substitution reactions. For example, the amino group can be introduced through a nucleophilic substitution reaction using an appropriate amine, while the dimethoxyphenyl and thiophenyl groups can be introduced through electrophilic aromatic substitution reactions.
-
Final Coupling Reaction: : The final step involves the coupling of the substituted thieno[2,3-b]pyridine core with the carboxamide group. This can be achieved through a condensation reaction using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Chemical Reactions Analysis
3-amino-4-(3,4-dimethoxyphenyl)-6-(thiophen-2-yl)-N-[2-(trifluoromethyl)phenyl]thieno[2,3-b]pyridine-2-carboxamide undergoes various types of chemical reactions, including:
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the thiophene and dimethoxyphenyl groups. Common oxidizing agents used include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
-
Reduction: : Reduction reactions can occur at the carboxamide group, converting it to an amine. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
-
Substitution: : The compound can undergo nucleophilic and electrophilic substitution reactions. For example, the amino group can participate in nucleophilic substitution reactions, while the aromatic rings can undergo electrophilic substitution reactions.
-
Coupling Reactions: : The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures. These reactions typically require palladium catalysts and suitable ligands.
Scientific Research Applications
3-amino-4-(3,4-dimethoxyphenyl)-6-(thiophen-2-yl)-N-[2-(trifluoromethyl)phenyl]thieno[2,3-b]pyridine-2-carboxamide has a wide range of scientific research applications:
-
Chemistry: : The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
-
Biology: : In biological research, the compound is studied for its potential as a bioactive molecule. Its various functional groups allow it to interact with different biological targets, making it a candidate for drug discovery and development.
-
Medicine: : The compound is investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for the development of new drugs for various diseases.
-
Industry: : In the industrial sector, the compound is used in the development of new materials with specific properties. Its unique structure allows for the creation of materials with enhanced electronic, optical, or mechanical properties.
Mechanism of Action
The mechanism of action of 3-amino-4-(3,4-dimethoxyphenyl)-6-(thiophen-2-yl)-N-[2-(trifluoromethyl)phenyl]thieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to various enzymes, receptors, or other proteins, modulating their activity. For example, the amino and carboxamide groups can form hydrogen bonds with target proteins, while the aromatic rings can participate in π-π interactions. These interactions can lead to changes in the conformation and activity of the target proteins, resulting in the desired biological effects.
Comparison with Similar Compounds
3-amino-4-(3,4-dimethoxyphenyl)-6-(thiophen-2-yl)-N-[2-(trifluoromethyl)phenyl]thieno[2,3-b]pyridine-2-carboxamide can be compared with other similar compounds, such as:
-
Thienopyridine Derivatives: : Compounds with a thienopyridine core, such as clopidogrel and prasugrel, are known for their antiplatelet activity. The presence of different substituents in this compound may confer unique biological properties.
-
Amino-substituted Aromatic Compounds: : Compounds with amino groups attached to aromatic rings, such as aniline derivatives, are known for their diverse biological activities. The presence of additional functional groups in this compound may enhance its activity and specificity.
-
Carboxamide-containing Compounds: : Compounds with carboxamide groups, such as benzamide derivatives, are known for their therapeutic potential. The unique combination of functional groups in this compound may result in novel biological activities.
Properties
Molecular Formula |
C27H20F3N3O3S2 |
|---|---|
Molecular Weight |
555.6 g/mol |
IUPAC Name |
3-amino-4-(3,4-dimethoxyphenyl)-6-thiophen-2-yl-N-[2-(trifluoromethyl)phenyl]thieno[2,3-b]pyridine-2-carboxamide |
InChI |
InChI=1S/C27H20F3N3O3S2/c1-35-19-10-9-14(12-20(19)36-2)15-13-18(21-8-5-11-37-21)33-26-22(15)23(31)24(38-26)25(34)32-17-7-4-3-6-16(17)27(28,29)30/h3-13H,31H2,1-2H3,(H,32,34) |
InChI Key |
NJAWKXVOCGTXJR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=NC3=C2C(=C(S3)C(=O)NC4=CC=CC=C4C(F)(F)F)N)C5=CC=CS5)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


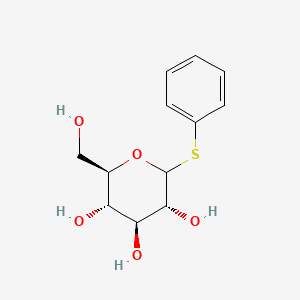
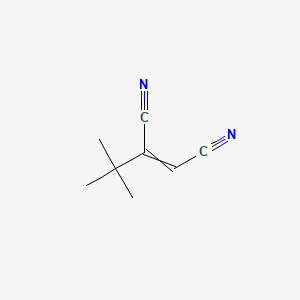
![cyclopentane;ditert-butyl-[2-[(1R)-1-diphenylphosphanylethyl]cyclopentyl]phosphane;iron](/img/structure/B12443264.png)

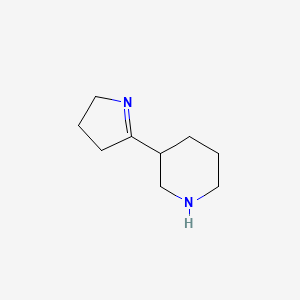
![2-phenyl-1-[(1S,2S,6R,8R)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]ethanamine](/img/structure/B12443288.png)
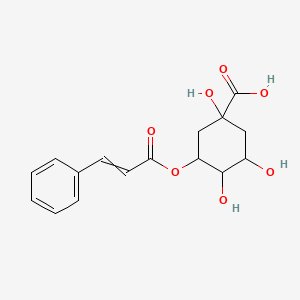
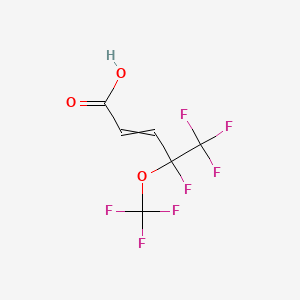
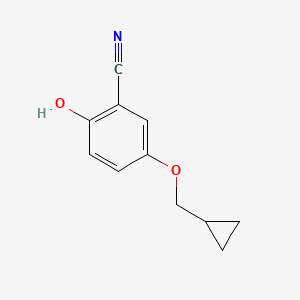
![(3S,9S,11R,18S,20R,21R,24S,25S,26S)-18-amino-6-[1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-3,15-bis(1-hydroxyethyl)-26-methyl-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosane-2,5,8,14,17,23-hexone;hydrochloride](/img/structure/B12443305.png)
![[(2,4,6-Trimethoxyphenyl)methyl]hydrazine](/img/structure/B12443314.png)
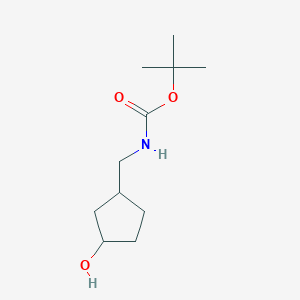
![1-[Carboxy(methyl)amino]pyrrolidine-2,5-dione](/img/structure/B12443317.png)
